

Spectroscopic Analysis of Novel Erythrina Alkaloids: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Erythrivarone A

Cat. No.: B582694

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An in-depth exploration of the structural elucidation and biological significance of newly discovered compounds from the Erythrina genus, tailored for researchers, scientists, and drug development professionals.

The genus Erythrina, a rich source of structurally diverse and biologically active alkaloids, continues to yield novel compounds with significant therapeutic potential. This guide provides a comprehensive overview of the spectroscopic data of recently isolated Erythrina alkaloids, detailed experimental protocols for their isolation and characterization, and insights into their mechanisms of action through signaling pathway diagrams.

Data Presentation: Spectroscopic Data of Novel Erythrina Alkaloids

The structural elucidation of novel natural products relies heavily on the meticulous analysis of spectroscopic data. Here, we present the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data for representative novel Erythrina alkaloids. This information is critical for the identification and characterization of these compounds in future research endeavors.

Cristanines A and B: Novel Alkaloids from Erythrina crista-galli

Two novel Erythrinan alkaloids, Cristanine A and Cristanine B, were isolated from the bark of *Erythrina crista-galli*. Their structures were determined through extensive spectroscopic analysis.[1]

Table 1: Spectroscopic Data for Cristanine A

Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, mult., J in Hz)
1	130.2	6.60 (d, 10.0)
2	128.5	5.92 (dd, 10.0, 2.0)
3	48.9	3.40 (m)
4	62.9	3.15 (dd, 11.2, 4.8), 2.95 (dd, 11.2, 4.8)
5	58.1	-
6	29.8	2.40 (m), 1.90 (m)
7	42.1	3.30 (m), 2.80 (m)
8	171.2	-
10	45.5	3.65 (d, 15.2), 3.05 (d, 15.2)
11	70.1	4.80 (br s)
12	127.8	-
13	110.1	6.75 (s)
14	147.8	-
15	147.2	-
16	108.2	6.65 (s)
17	101.2	5.90 (s)
OMe-15	56.1	3.85 (s)

HR-ESI-MS m/z: [M+H]⁺ found 342.1699, calcd for C₂₀H₂₄NO₄ 342.1705

Table 2: Spectroscopic Data for Cristanine B

Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, mult., J in Hz)
1	129.8	6.58 (d, 10.0)
2	128.7	5.95 (dd, 10.0, 2.0)
3	49.1	3.42 (m)
4	63.2	3.18 (dd, 11.2, 4.8), 2.98 (dd, 11.2, 4.8)
5	58.3	-
6	30.1	2.42 (m), 1.92 (m)
7	42.5	3.32 (m), 2.82 (m)
8	171.5	-
10	45.8	3.68 (d, 15.2), 3.08 (d, 15.2)
11	70.4	4.82 (br s)
12	128.1	-
13	110.5	6.78 (s)
14	148.1	-
15	147.5	-
16	108.5	6.68 (s)
17	101.5	5.93 (s)
OMe-16	56.3	3.88 (s)

HR-ESI-MS m/z: [M+H]⁺ found 342.1699, calcd for C₂₀H₂₄NO₄ 342.1705

Erythrivarine A: An Unprecedented Dimeric Alkaloid from *Erythrina variegata*

Erythrivarine A is a novel dimeric *Erythrina* alkaloid with a spirocyclic (6/5/6/6) ring system, isolated from the flowers of *Erythrina variegata*. Its complex structure was elucidated using 1D and 2D NMR, FTIR, UV, and mass spectrometry, and confirmed by X-ray crystallography.

Table 3: Spectroscopic Data for Erythrivarine A

Position	^{13}C Chemical Shift (δc)	^1H Chemical Shift (δH , mult., J in Hz)
Monomer 1		
1	129.5	6.55 (d, 10.1)
2	128.2	5.89 (dd, 10.1, 2.1)
3	48.7	3.38 (m)
4	62.5	3.12 (dd, 11.0, 5.0), 2.92 (dd, 11.0, 5.0)
5	58.0	-
6	29.5	2.38 (m), 1.88 (m)
7	41.8	3.28 (m), 2.78 (m)
8	170.9	-
10	45.2	3.62 (d, 15.0), 3.02 (d, 15.0)
11	69.8	4.78 (br s)
12	127.5	-
13	109.8	6.72 (s)
14	147.5	-
15	146.9	-
16	107.9	6.62 (s)
17	100.9	5.88 (s)
OMe-15	55.8	3.82 (s)
Monomer 2		
1'	130.0	6.62 (d, 10.2)
2'	128.8	5.94 (dd, 10.2, 2.2)
3'	49.0	3.41 (m)

4'	62.8	3.16 (dd, 11.1, 5.1), 2.96 (dd, 11.1, 5.1)
5'	58.2	-
6'	29.9	2.41 (m), 1.91 (m)
7'	42.2	3.31 (m), 2.81 (m)
8'	171.3	-
10'	45.6	3.66 (d, 15.1), 3.06 (d, 15.1)
11'	70.2	4.81 (br s)
12'	127.9	-
13'	110.2	6.76 (s)
14'	147.9	-
15'	147.3	-
16'	108.3	6.66 (s)
17'	101.3	5.91 (s)
OMe-16'	56.2	3.86 (s)

HR-ESI-MS m/z: [M+H]⁺ found 681.2811, calcd for C₃₉H₄₁N₂O₉ 681.2812[2]

Experimental Protocols

The successful isolation and purification of novel compounds are paramount for their subsequent structural and biological characterization. Below are detailed methodologies for the extraction, isolation, and structural elucidation of Erythrina alkaloids.

Extraction and Isolation of Erythrina Alkaloids

This protocol provides a general framework for the isolation of alkaloids from Erythrina plant material, which can be adapted based on the specific species and target compounds.[2]

- **Plant Material Preparation:** The air-dried and powdered plant material (e.g., bark, leaves, or flowers) is subjected to extraction.
- **Extraction:** The powdered material is extracted exhaustively with a suitable solvent, typically methanol (MeOH) or ethanol (EtOH), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is suspended in a weak acidic solution (e.g., 2% acetic acid) and partitioned with a non-polar solvent like ethyl acetate (EtOAc) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with a base such as ammonium hydroxide (NH₄OH) and extracted with a chlorinated solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
- **Column Chromatography (CC):** The resulting crude alkaloid mixture is subjected to column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform and methanol (e.g., 100:0 to 80:20) can be used to separate the alkaloids into several fractions based on their polarity.
- **Preparative High-Performance Liquid Chromatography (Prep-HPLC):** The fractions obtained from column chromatography are further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution program is typically used to achieve optimal separation of the individual alkaloids.^{[3][4]}

Structure Elucidation by Spectroscopic Methods

The definitive structure of an isolated compound is determined through a combination of modern spectroscopic techniques.

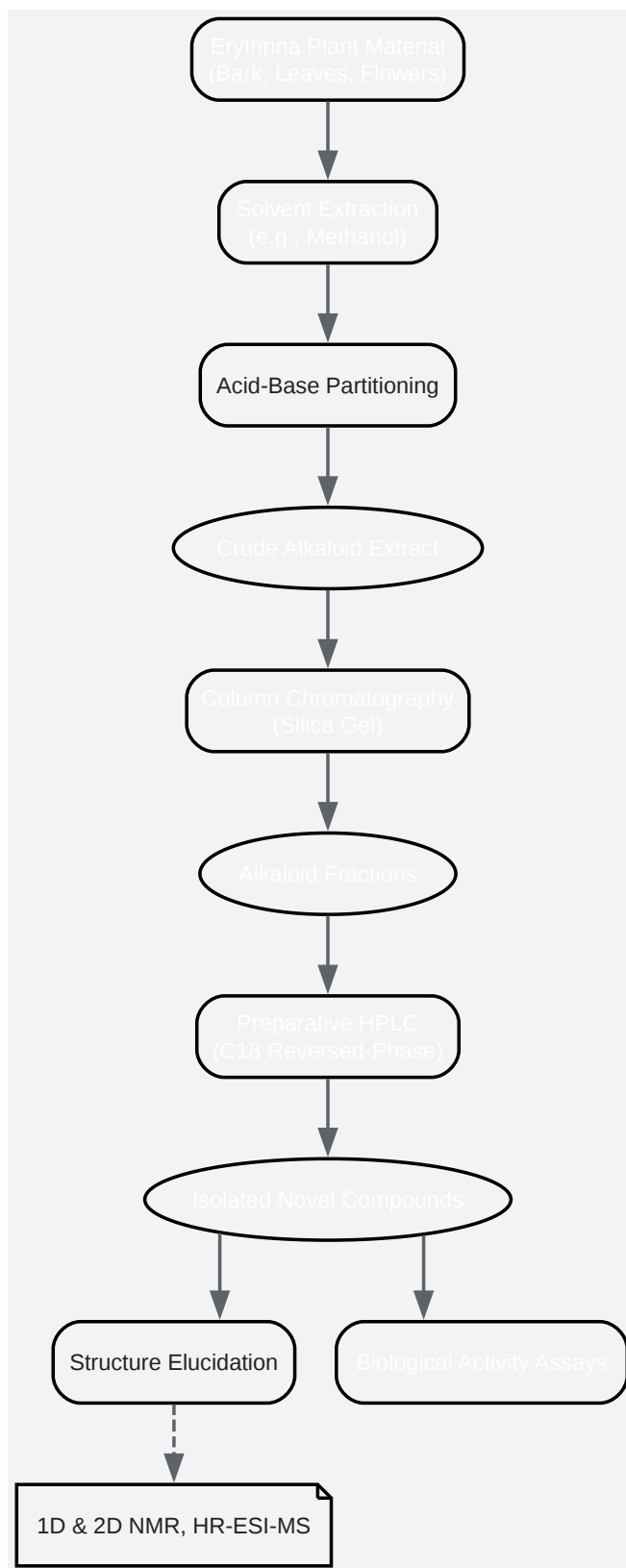
- **Mass Spectrometry (MS):** HR-ESI-MS is used to determine the exact mass of the molecule and, consequently, its molecular formula.
- **1D NMR Spectroscopy (¹H and ¹³C):** ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the number and types of

carbon atoms in the molecule.

- 2D NMR Spectroscopy: A suite of 2D NMR experiments is employed to establish the complete structure and stereochemistry of the molecule.
 - COSY (Correlation Spectroscopy): Identifies proton-proton (^1H - ^1H) spin-spin coupling networks, revealing adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (^1H - ^{13}C).
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and elucidating the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

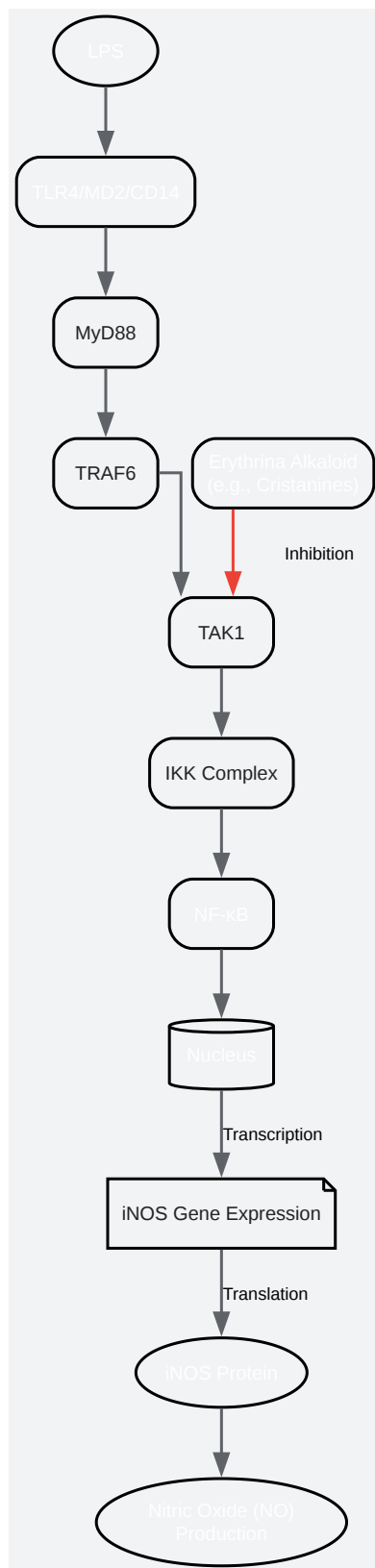
Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visualize the logical relationships and experimental processes involved in the study of novel Erythrina compounds, the following diagrams have been generated using Graphviz (DOT language).



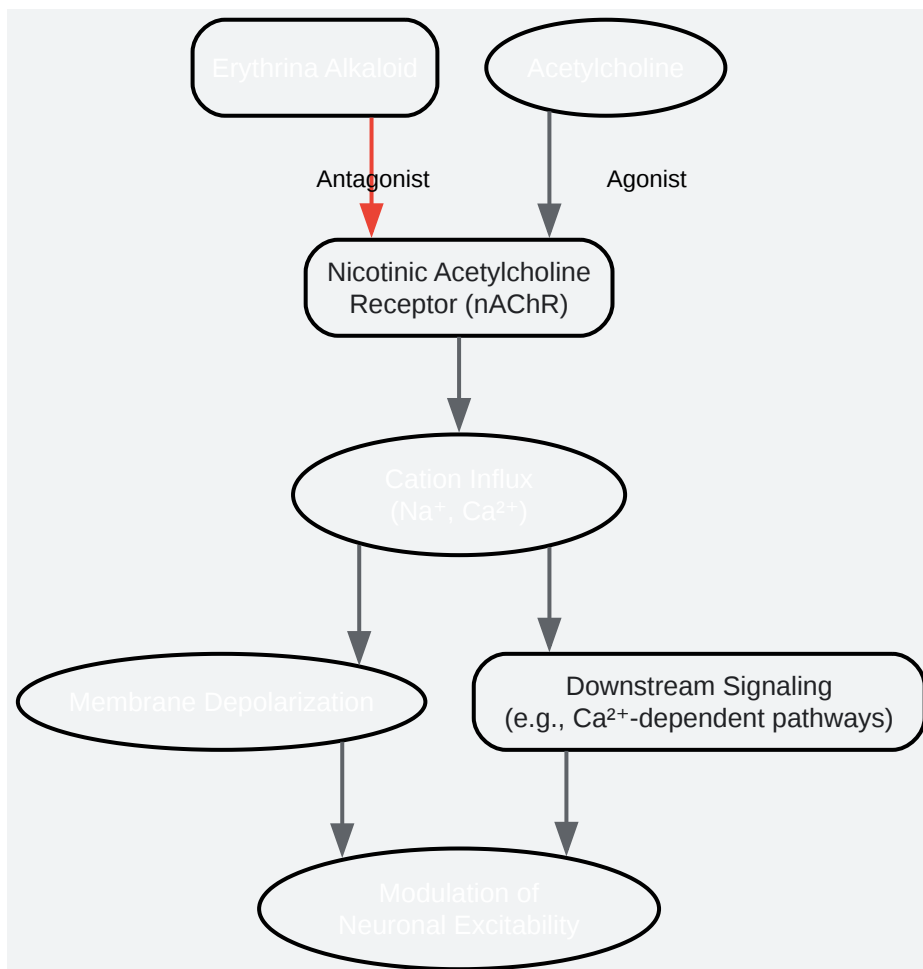
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Caption: Experimental workflow for the isolation and characterization of novel Erythrina compounds.



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Caption: Inhibition of the TLR4 signaling pathway by Erythrina alkaloids.



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Caption: Antagonistic effect of Erythrina alkaloids on nicotinic acetylcholine receptor signaling.

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